molecular formula C8H13N3S B2909656 N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide CAS No. 257880-77-6

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide

Cat. No.: B2909656
CAS No.: 257880-77-6
M. Wt: 183.27
InChI Key: RSNPMWAHSFCPGD-UHFFFAOYSA-N
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Description

N1-bicyclo[221]hept-5-en-2-ylhydrazine-1-carbothioamide is a chemical compound with the molecular formula C8H13N3S It is characterized by a bicyclic structure, which includes a norbornene moiety and a hydrazine carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide typically involves the reaction of norbornene derivatives with hydrazine and thiocarbamide under controlled conditions. One common method includes the reaction of norbornene with hydrazine hydrate and carbon disulfide in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine and carbothioamide groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide involves its interaction with various molecular targets. The hydrazine and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(4-nitrobenzylidene)hydrazine-1-carbothioamide
  • N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(2-chlorobenzylidene)hydrazine-1-carbothioamide
  • N1-bicyclo[2.2.1]hept-5-en-2-yl-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide

Uniqueness

N1-bicyclo[2.2.1]hept-5-en-2-ylhydrazine-1-carbothioamide is unique due to its specific bicyclic structure and the presence of both hydrazine and carbothioamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

1-amino-3-(2-bicyclo[2.2.1]hept-5-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-11-8(12)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNPMWAHSFCPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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